molecular formula C14H20O2 B1273672 3-(1-Adamantyl)but-2-enoic acid

3-(1-Adamantyl)but-2-enoic acid

Cat. No.: B1273672
M. Wt: 220.31 g/mol
InChI Key: WAUDIYIPJOHERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Adamantyl)but-2-enoic acid is a carboxylic acid derivative featuring a bulky adamantyl group attached to a conjugated butenoic acid backbone.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-(1-adamantyl)but-2-enoic acid

InChI

InChI=1S/C14H20O2/c1-9(2-13(15)16)14-6-10-3-11(7-14)5-12(4-10)8-14/h2,10-12H,3-8H2,1H3,(H,15,16)

InChI Key

WAUDIYIPJOHERP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Structural and Functional Comparison of 3-(1-Adamantyl)but-2-enoic Acid and Analogues
Compound Name Key Structural Features Physicochemical Properties Biological Activity/Applications References
This compound Adamantyl group + conjugated butenoic acid High lipophilicity; potential acidity from carboxylic acid Hypothesized apoptosis induction (based on adamantyl analogues) N/A
3-(4-Methoxyphenyl)but-2-enoic acid Aryl (methoxy-substituted) + butenoic acid Moderate lipophilicity; increased solubility vs. adamantyl Not reported in evidence
Ethyl 3-(1-adamantyl)-3-oxopropionate Adamantyl ketone ester Ester group enhances volatility; ketone reactivity Intermediate in furan synthesis
6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437/AHPN) Adamantyl-phenyl-naphthalene hybrid High molecular weight; complex scaffold Induces apoptosis via mitochondrial pathways; RAR-independent
1-Adamantane acetic acid Adamantyl + acetic acid Simpler structure; lower steric hindrance Potential membrane permeability enhancer

Key Differences and Implications

Substituent Effects: Adamantyl vs. Aryl Groups: The adamantyl group in this compound confers greater lipophilicity and steric bulk compared to aryl-substituted analogues like 3-(4-methoxyphenyl)but-2-enoic acid. This may enhance cellular uptake but reduce aqueous solubility .

Biological Activity: Apoptosis Induction: CD437/AHPN, a naphthalene-based adamantyl retinoid, triggers apoptosis via mitochondrial permeability transition (MPT) and caspase activation, independent of retinoid receptors . Receptor Interactions: Unlike CD437/AHPN, which minimally activates RARγ, simpler adamantyl acids (e.g., 1-adamantane acetic acid) may lack receptor-binding motifs, emphasizing the role of hybrid scaffolds in modulating activity .

Synthetic Accessibility :

  • Adamantyl-containing compounds often require multi-step syntheses. For example, Ethyl 3-(1-adamantyl)-3-oxopropionate is synthesized via acylation and alkylation, while CD437/AHPN involves coupling adamantyl-phenyl intermediates with naphthalene carboxylic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.